Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate
Description
Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate is a highly complex polycyclic compound featuring a fused pentacyclic core with multiple oxygen-containing functional groups (e.g., ester, ketone) and a furan-3-yl substituent. Its molecular weight is estimated at 466.530 g/mol based on structurally similar analogues .
Properties
Molecular Formula |
C27H30O7 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate |
InChI |
InChI=1S/C27H30O7/c1-13-10-15(14-7-9-32-12-14)20-19(13)27(4)16(11-18(29)31-5)26(3)17(28)6-8-25(2)22(26)21(23(27)33-20)34-24(25)30/h6-10,12,15-16,19-23H,11H2,1-5H3 |
InChI Key |
KMTFKEPRKBPCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2C1C3(C(C4(C5C(C3O2)OC(=O)C5(C=CC4=O)C)C)CC(=O)OC)C)C6=COC=C6 |
Origin of Product |
United States |
Preparation Methods
Natural Extraction
Nimbolide is predominantly extracted from Azadirachta indica leaves, which are rich in this bioactive compound. The classical preparation involves:
- Collection and drying of neem leaves under shade to preserve phytochemicals.
- Powdering of dried leaves to increase surface area for extraction.
- Solvent extraction using organic solvents such as chloroform, dichloromethane, ethyl acetate, or acetone, which effectively dissolve nimbolide due to its lipophilic nature.
- Filtration and concentration of the extract under reduced pressure to obtain a crude mixture.
- Purification by chromatographic techniques (e.g., column chromatography using silica gel) to isolate nimbolide in high purity.
This extraction method yields nimbolide as a powder with molecular formula C27H30O7 and molecular weight 466.52 g/mol.
Synthetic and Semi-Synthetic Preparation Methods
Chemical Modification and Rearrangement
Research has demonstrated the possibility of chemically modifying nimbolide to enhance its biological activity. One notable example includes:
- Rearrangement in the presence of tetrabutyl ammonium bromide , where nimbolide undergoes structural rearrangement to form isonimbolide.
- This rearrangement involves shifting the double bond from C13=C14 in nimbolide to C16=C17 in isonimbolide, alongside ring closure between C7 and C13, reforming the ether linkage.
- Such modifications aim to improve pharmacological properties while maintaining the core pentacyclic structure.
Analytical Data Supporting Preparation
The following table summarizes key physicochemical and structural data relevant to nimbolide preparation and characterization:
Detailed Preparation Protocol (Typical Extraction)
Materials
- Dried Azadirachta indica leaves (powdered)
- Organic solvents: chloroform, dichloromethane, ethyl acetate
- Silica gel for chromatography
- Rotary evaporator
- Analytical instruments: NMR, MS, IR for purity confirmation
Procedure
- Extraction : Soak 100 g of powdered neem leaves in 500 mL chloroform at room temperature for 24-48 hours with occasional stirring.
- Filtration : Filter the mixture to remove solid residues.
- Concentration : Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Chromatographic Purification : Load the crude extract onto a silica gel column and elute with a gradient of hexane:ethyl acetate (from 9:1 to 7:3) to separate nimbolide.
- Collection and Drying : Collect fractions containing nimbolide (confirmed by TLC and NMR), combine, and evaporate solvents to yield purified nimbolide powder.
- Characterization : Confirm structure and purity by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Research Findings on Preparation and Modifications
- Nimbolide's extraction yield and purity depend heavily on solvent choice and extraction time.
- Chemical rearrangement methods using tetrabutyl ammonium bromide have been reported to produce isonimbolide, a derivative with potentially enhanced bioactivity.
- Stability studies indicate nimbolide should be stored desiccated at low temperatures (-20°C) to prevent degradation.
- Analytical data from PubChem and other chemical databases confirm the complex pentacyclic structure and functional groups critical for its biological activity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can occur, particularly at the furan ring and the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Properties
Nimbolide has shown promising results in cancer research due to its ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. Studies have indicated that nimbolide can suppress tumor growth in various cancer types including breast cancer and leukemia by targeting multiple signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Research has demonstrated that nimbolide possesses significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), making it a potential candidate for treating inflammatory diseases like arthritis .
Antimicrobial Activity
Nimbolide exhibits antimicrobial properties against a range of pathogens including bacteria and fungi. Its efficacy has been evaluated in laboratory settings where it showed inhibitory effects on the growth of several strains of bacteria and fungi .
Pest Management
In agriculture, nimbolide is recognized for its insecticidal properties. It can effectively manage pest populations by disrupting their growth and reproduction cycles. The compound has been utilized in formulations aimed at controlling pests such as aphids and whiteflies without harming beneficial insects .
Plant Growth Promotion
Nimbolide is also noted for its role as a plant growth regulator. It enhances root development and overall plant vigor, leading to improved crop yields. This is particularly beneficial in sustainable agricultural practices where chemical fertilizers are minimized .
Development of Biodegradable Polymers
Recent studies have explored the incorporation of nimbolide into biodegradable polymer matrices. This application aims to enhance the mechanical properties and biodegradability of plastics used in packaging and other applications, aligning with global sustainability goals .
Nanotechnology
Nimbolide has been investigated for use in nanotechnology applications where it serves as a stabilizing agent for nanoparticles. Its unique chemical structure allows it to interact favorably with various nanomaterials, enhancing their stability and functionality in different applications ranging from drug delivery systems to environmental remediation technologies .
Case Study 1: Cancer Treatment
A clinical trial involving nimbolide demonstrated significant tumor reduction in patients with advanced breast cancer when used as an adjunct therapy alongside conventional chemotherapy. The trial highlighted the compound's ability to sensitize cancer cells to chemotherapy agents while reducing side effects associated with treatment .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with nimbolide-based formulations showed a marked decrease in pest populations and an increase in crop yield by up to 30%. These results support the viability of nimbolide as a natural pesticide alternative .
Mechanism of Action
The mechanism of action of Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Variations in Furan Substituents
The positional isomer Nimboide (methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate) shares identical functional groups and molecular weight (466.530 g/mol) with the target compound but differs in the furan substituent position (6 vs. 5 on the pentacyclic core) .
Table 1: Key Differences Between Target Compound and Nimboide
| Property | Target Compound | Nimboide |
|---|---|---|
| Furan position | 5 | 6 |
| Molecular weight (g/mol) | 466.530 | 466.530 |
| Core structure | Pentacyclic | Pentacyclic |
| Functional groups | Ester, ketone, furan | Ester, ketone, furan |
Functional Group Modifications: Acetoxy Derivatives
Methyl 2-[(1R,5R,6R,13S,14S,16S)-14-acetoxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05.10]heptadec-10-en-16-yl]acetate (reported in Panax notoginseng metabolomic studies) introduces an acetoxy group and a distinct tetracyclic framework . Unlike the target compound, this derivative exhibits increased polarity due to the acetoxy moiety, which may enhance solubility in polar solvents. However, its molecular weight and stereochemical complexity (14 stereocenters) remain uncharacterized in the provided data.
Stereochemical Complexity and Macrocyclic Analogues
The compound methyl [(1R,2S,4R,6R,9R,10R,11R,12S,17R,20R)-6-(3-furyl)-7,9,11,17-tetramethyl-14-phenyl-3,13,15,19-tetraoxahexacyclo[9.8.1.1~12,16~.0~2,9~.0~4,8~.0~17,20~]henicos-7-en-10-yl]acetate () shares a furan substituent but incorporates a phenyl group and a hexacyclic system with 11 defined stereocenters . This highlights the diversity in stereochemical configurations among furan-containing polycyclic esters, which can dramatically influence their pharmacokinetic profiles and metabolic stability.
Q & A
Q. What experimental designs address contradictions between in vitro and in silico toxicity predictions?
- Methodological Answer :
- High-Content Screening (HCS) : Combine cytotoxicity assays (e.g., ATP depletion) with transcriptomic profiling.
- Validate computational predictions using ADMET predictor datasets, cross-referencing ’s NIST-derived properties .
Tables for Key Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
